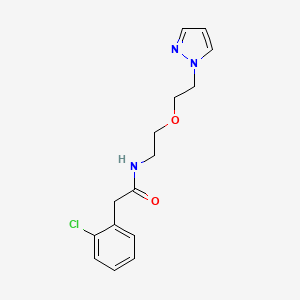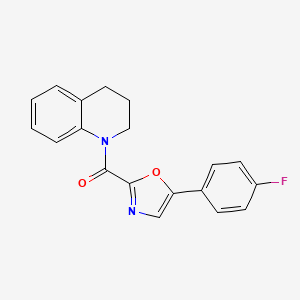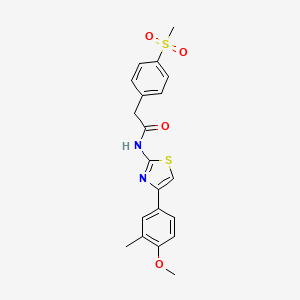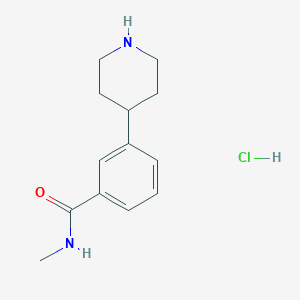![molecular formula C16H12FN3OS2 B2935783 2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline CAS No. 866144-17-4](/img/structure/B2935783.png)
2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Optoelectronic Materials
Quinoline derivatives, including those structurally related to 2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline, have been extensively studied for their application in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These materials are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties. Additionally, they are employed in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The research highlights the importance of polyhalogen derivatives as starting materials for polysubstituted fluorescent quinolines, indicating their potential in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Anticorrosive Agents
Quinoline derivatives are recognized for their effectiveness as anticorrosive materials. The high electron density and the ability to form stable chelating complexes with metallic surfaces through coordination bonding make them suitable for protecting metals against corrosion. Quinoline-based compounds, especially those with polar substituents like hydroxyl, methoxy, amino, and nitro groups, have shown reasonable effectiveness in preventing metallic corrosion, underscoring their significance in the development of green corrosion inhibitors (Verma et al., 2020).
Therapeutic Agents
Quinoline and quinazoline alkaloids are significant for their bioactive properties. These compounds, derived from natural sources or synthesized analogs, possess a wide range of biological activities, including antitumor, antimalarial, antibacterial, and antifungal properties. The discoveries of quinine and camptothecin, two prominent quinoline alkaloids, have opened new areas in drug development for antimalarial and anticancer therapies, respectively. This indicates the potential of quinoline derivatives in medicinal chemistry for the discovery of new drugs (Shang et al., 2018).
properties
IUPAC Name |
2-(3-fluoropropylsulfanyl)-5-thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS2/c17-6-3-7-22-16-20-19-14(21-16)13-9-11-8-10-4-1-2-5-12(10)18-15(11)23-13/h1-2,4-5,8-9H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRPHHQSMYWBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C4=NN=C(O4)SCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2935704.png)


![N-(4-bromophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2935709.png)
![(1S,4R)-7-Oxabicyclo[2.2.1]heptane-2alpha,3alpha-dicarboxylic acid 2-methyl ester](/img/structure/B2935710.png)


![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)-2-ethylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2935715.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2935721.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2935723.png)